molecular formula C19H15F2N3O4S B6585836 N-(2-fluoro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1251676-50-2

N-(2-fluoro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B6585836
CAS No.: 1251676-50-2
M. Wt: 419.4 g/mol
InChI Key: DPZHXBCIIBJXDE-UHFFFAOYSA-N
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Description

The compound N-(2-fluoro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a fluorinated sulfonamide derivative featuring a dihydropyridazinone core.

Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O4S/c1-12-5-6-16(15(21)9-12)22-17(25)11-24-19(26)8-7-18(23-24)29(27,28)14-4-2-3-13(20)10-14/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZHXBCIIBJXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the compound with pharmacopeial and research analogs based on substituent patterns, stereochemistry, and functional groups.

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Potential Applications References
N-(2-fluoro-4-methylphenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide Dihydropyridazinone 3-Fluorobenzenesulfonyl, 2-fluoro-4-methylphenyl acetamide Enzyme inhibition, kinase modulation
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-... Hexanamide 2,6-Dimethylphenoxy, hydroxy, diphenyl groups Antibacterial agents
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]... Thiazolidine-carboxylic acid Amino-phenylacetamido, carboxy-thiazolidine β-lactamase inhibition

Key Observations:

This may improve target selectivity or metabolic stability. The dihydropyridazinone core distinguishes it from β-lactam or thiazolidine-based structures (e.g., ), suggesting divergent mechanisms of action.

Functional Group Diversity :

  • The acetamide linkage in the target compound is a common feature in kinase inhibitors, whereas carboxylic acid groups in are typical of β-lactamase inhibitors.

Research Findings and Limitations

  • Synthetic Challenges: Fluorinated sulfonamides like the target compound often require multi-step synthesis, including sulfonylation and fluorination, which can reduce yield compared to non-fluorinated analogs .
  • Biological Data Gaps : While structurally analogous compounds in have documented antibacterial or enzyme-inhibitory activity, the target compound’s specific efficacy, toxicity, or pharmacokinetics remain uncharacterized in the provided sources.

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